(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Description
Historical Development of Substituted Pyrrolidines
The development of substituted pyrrolidine chemistry traces its origins to the early recognition of this structural motif in natural products and biologically active compounds. Pyrrolidine, also known as tetrahydropyrrole, represents an organic compound with the molecular formula (CH₂)₄NH, characterized as a cyclic secondary amine and saturated heterocycle. The compound appears as a colorless liquid that exhibits miscibility with water and most organic solvents, possessing a characteristic odor described as "ammoniacal, fishy, shellfish-like".
Historical significance of pyrrolidine derivatives became apparent through their widespread occurrence in natural alkaloids, including nicotine and hygrine. The structural presence of pyrrolidine rings in numerous pharmaceuticals such as procyclidine and bepridil established the foundation for systematic investigation of substituted pyrrolidine derivatives. Additionally, the pyrrolidine framework forms the basis for racetam compounds, exemplified by piracetam and aniracetam, while the amino acids proline and hydroxyproline represent structural derivatives of pyrrolidine.
The evolution of substituted pyrrolidine synthesis has been driven by the need to access diverse structural modifications that enhance biological activity and selectivity. Research has demonstrated that pyrrolidine represents one of the prevalent core structures found in biologically active natural products and medicinal molecules. The development of synthetic methods to access pyrrolidine skeletons with broad scope and high functional group compatibility has emerged as critically important for accelerating drug discovery research and exploring chemical spaces of nitrogen-containing compounds.
Early synthetic approaches focused on [3 + 2] cycloaddition reactions of azomethine ylides with alkenes and alkynes, which have been extensively investigated to afford pyrrolidine derivatives with wide ranges of substitution patterns and excellent stereoselectivity. Intramolecular cyclization approaches utilizing amination of unsaturated carbon-carbon bonds and insertion of nitrene species into sp³ carbon-hydrogen bonds have also been recognized as powerful methods for efficient construction of pyrrolidine rings.
Significance of N-Protected Pyrrolidine Derivatives
The strategic implementation of nitrogen protection in pyrrolidine derivatives has revolutionized synthetic accessibility and functional group tolerance in complex molecule construction. The tert-butoxycarbonyl (referred to as tert-butoxycarbonyl throughout this analysis) protecting group has emerged as a particularly valuable temporary protective moiety, enhancing stability during synthetic processes such as peptide coupling and metal-catalyzed reactions. This protection strategy demonstrates wide compatibility with diverse reaction conditions, making it extensively utilized in pharmaceutical and organic synthesis applications.
Nitrogen-protected pyrrolidine derivatives serve as crucial building blocks in organic synthesis, facilitating the creation of complex molecules including pharmaceuticals and natural products. The tert-butoxycarbonyl group specifically protects the nitrogen atom during synthesis, allowing for selective functionalization without interference from nitrogen reactivity. Upon completion of desired transformations, the protecting group can be removed under acidic conditions, revealing the free amine for further functionalization.
Research has demonstrated that 92% of all United States Food and Drug Administration approved pyrrolidine drugs exhibit substitution at the nitrogen-1 position, highlighting the critical importance of nitrogen functionalization strategies. The basicity of pyrrolidine nitrogen as a secondary amine confers fundamental chemical properties to the scaffold, with substituents at carbon-2 of pyrrolidine significantly shifting basicity characteristics. Investigation of 28 pyrrolidines used as organocatalysts has revealed that charged substituents exert particularly strong effects on basicity, while the nucleophilicity of pyrrolidine nitrogen represents a privileged position for chemical modifications.
The palladium-catalyzed carboamination of nitrogen-protected γ-aminoalkenes with aryl bromides and triflates has achieved success under mild reaction conditions using weak base cesium carbonate in dioxane solvent. These reactions demonstrate tolerance for diverse functional groups, including enolizable ketones, nitro groups, methyl esters, and acetates, which prove incompatible with previously described conditions. The transformations effect tandem cyclization and coupling processes that generate carbon-nitrogen bonds, carbon-carbon bonds, and up to two stereocenters in single synthetic steps.
Overview of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
The specific compound this compound represents a sophisticated example of modern pyrrolidine chemistry, incorporating multiple structural features that enhance synthetic utility and biological relevance. The molecular formula C₁₈H₂₅NO₆ corresponds to an average molecular mass of 351.399 atomic mass units, with a monoisotopic mass of 351.168188. The compound exhibits two defined stereocenters, specifically configured as (3R,4S), which provides distinct three-dimensional orientation and potential for enantioselective biological interactions.
The structural architecture of this compound incorporates several key chemical features that distinguish it within pyrrolidine chemistry. The tert-butoxycarbonyl protecting group at the nitrogen-1 position provides synthetic versatility while maintaining stability during chemical manipulations. The 3,4-dimethoxyphenyl substituent at carbon-4 introduces aromatic character with electron-donating methoxy groups that can influence both chemical reactivity and biological activity patterns. The carboxylic acid functionality at carbon-3 offers additional sites for chemical modification and potential hydrogen bonding interactions in biological systems.
Chemical naming conventions for this compound reflect its complex stereochemistry and substitution pattern. Alternative nomenclature includes (3R,4S)-4-(3,4-Dimethoxyphenyl)-1-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid, which explicitly describes the stereochemical configuration and protective group arrangement. The systematic name 1,3-Pyrrolidinedicarboxylic acid, 4-(3,4-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)- provides comprehensive structural information according to standard chemical indexing practices.
Physical and chemical properties of this compound reflect its complex molecular architecture. The presence of multiple oxygen-containing functional groups, including the carboxylic acid, ester, and methoxy substituents, contributes to enhanced polarity compared to simple pyrrolidine derivatives. The aromatic ring system provides π-electron density that can participate in aromatic stacking interactions, while the defined stereochemistry enables specific three-dimensional molecular recognition events.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₆ |
| Average Molecular Mass | 351.399 amu |
| Monoisotopic Mass | 351.168188 amu |
| Stereochemistry | (3R,4S) |
| Functional Groups | Carboxylic acid, tert-butyl ester, dimethoxy aromatic |
| Ring System | Substituted pyrrolidine |
| ChemSpider Identification | 28537215 |
Contemporary Research Landscape
Contemporary research in pyrrolidine chemistry has witnessed remarkable advancement in synthetic methodologies and biological applications, establishing new paradigms for heterocyclic drug discovery and development. Recent investigations have focused on developing innovative synthetic approaches that enable access to complex pyrrolidine derivatives with enhanced functional group tolerance and stereochemical control.
A significant breakthrough in pyrrolidine synthesis involves photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons. This methodology demonstrates broad substrate scope with high functional group compatibility, realizing facile access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that function as powerful synthons for synthesizing functionalized pyrrolidines and nitrogen-containing compounds. The reaction mechanism proceeds via 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates, connected through photochemical or thermal silyl migration processes.
Stereoselective synthesis approaches have achieved remarkable progress through development of densely substituted pyrrolidines via sophisticated cycloaddition strategies. Research has demonstrated successful transformation of cycloadducts into appealing derivatives through treatment with excess allyl bromide in the presence of indium metal, avoiding isomerization of stereogenic centers. The nitrogen-tert-butanesulfinylimine groups of cycloadducts can be easily reduced with sodium borohydride to afford nitrogen-tert-butanesulfinyl amine derivatives in quantitative yields.
Table 2: Contemporary Synthetic Approaches to Pyrrolidine Derivatives
| Methodology | Key Features | Functional Group Tolerance | Stereoselectivity |
|---|---|---|---|
| Photo-promoted ring contraction | Pyridine to pyrrolidine conversion | High compatibility | Excellent |
| Iridium-catalyzed reductive generation | Azomethine ylide formation | Broad scope | High |
| Palladium-catalyzed carboamination | Tandem cyclization-coupling | Wide variety | Excellent |
| Organocatalytic cycloaddition | Asymmetric synthesis | Moderate | Outstanding |
Iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides has emerged as a powerful strategy for functionalized pyrrolidine synthesis. This approach provides a general reductive strategy for azomethine ylide 1,3-dipole generation from tertiary amides and lactams, enabling downstream access to desirable pyrrolidine structures. The methodology builds upon reductive manipulation of amide functional groups, with iridium-catalyzed hydrosilylation of suitably functionalized tertiary amides and lactams providing new entry points for pyrrolidine construction.
Advanced research has also focused on redox-neutral α-functionalization of pyrrolidines to achieve facile access to α-aryl-substituted pyrrolidines. Starting from pyrrolidine, researchers have successfully synthesized α-aryl-substituted pyrrolidines in single synthetic steps using quinone monoacetal as oxidizing agent and 1,4-diazabicyclo[2.2.2]octane as base. When carried out without addition of aryl nucleophiles, the reaction of pyrrolidine and quinone monoacetal in 2,2,2-trifluoroethanol affords octahydro-dipyrroloquinoline in high yield, exhibiting the same skeleton as natural product incargranine B.
Contemporary research applications extend to biological activity investigations, particularly focusing on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors for antidiabetic applications. Research has demonstrated that tert-butoxycarbonyl-deprotected derivatives show superior antidiabetic activity for α-glucosidase while exhibiting lesser activity for α-amylase. The synthesis of various amides generated from proline rings has enabled comprehensive structure-activity relationship studies, with focus on electron-donating and electron-accepting groups to enhance biological activity.
Properties
IUPAC Name |
(3R,4S)-4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPFXQWKWVIIJ-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718510 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959580-91-7 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Michael Addition for Ring Formation
The pyrrolidine scaffold is constructed via an organocatalytic enantioselective Michael addition. A representative protocol involves:
-
Substrates : 4-Oxo-2-enoates and nitroalkanes.
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Catalyst : Cinchona alkaloid-derived thiourea (e.g., 10 mol% in toluene).
-
Conditions : −20°C, 48 hours, yielding a nitro-Michael adduct with >90% enantiomeric excess (ee).
Mechanistic Insight : The catalyst induces facial selectivity, favoring the (3R,4S) configuration by stabilizing the transition state through hydrogen bonding. Post-reduction of the nitro group (H₂, Pd/C) and cyclization (HCl/EtOH) affords the pyrrolidine ring.
Functionalization of the Pyrrolidine Core
Introduction of the 3,4-Dimethoxyphenyl Group
The C4 position is functionalized via Suzuki-Miyaura coupling or Friedel-Crafts alkylation:
Suzuki-Miyaura Coupling
Friedel-Crafts Alkylation
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Reagents : 1,2-Dimethoxybenzene, AlCl₃ (1.2 equiv), CH₂Cl₂.
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Conditions : 0°C to room temperature, 6 hours.
Comparative Analysis : The Suzuki method offers better regiocontrol, while Friedel-Crafts is cost-effective but prone to over-alkylation.
Boc Protection and Carboxylic Acid Installation
Boc Protection of the Pyrrolidine Nitrogen
Oxidation to Carboxylic Acid
The C3 hydroxyl group (from earlier steps) is oxidized to a carboxylic acid:
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Reagents : Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic medium.
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Conditions : 0°C, 2 hours.
Alternative Route : Hydrolysis of a methyl ester precursor (e.g., using LiOH in THF/H₂O).
Stereochemical Control and Resolution
Chiral Chromatography for Enantiopurity
Final purification employs chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to achieve >99% ee.
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (3R,4S) configuration, with key bond angles and torsion angles matching density functional theory (DFT) predictions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
NINGBO INNO PHARMCHEM CO.,LTD. utilizes continuous flow reactors for Boc protection and coupling steps, achieving throughputs of 50 kg/batch with 99.5% purity.
Process Optimization
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Temperature Control : Exothermic steps (e.g., Friedel-Crafts) are managed via jacketed reactors.
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Catalyst Recycling : Palladium from Suzuki reactions is recovered using scavenger resins.
Analytical Data and Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| [α]D²⁵ | +23.5° (c 1.0, CHCl₃) | Polarimetry |
| HPLC Purity | 99.8% | Chiralpak IA, 254 nm |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8.4 Hz, 1H), 6.82 (s, 1H)... | Bruker Avance III |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily utilized in the synthesis of bioactive molecules. Its structural features enable it to act as a building block in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted its potential in inhibiting cancer cell proliferation through modulation of specific signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves several steps, including protection and deprotection strategies typical in peptide synthesis.
Synthetic Pathways
A common synthetic pathway involves:
- Formation of the pyrrolidine ring via cyclization reactions.
- Introduction of the tert-butoxycarbonyl group as a protecting group for amines.
- Functionalization at the phenyl position to enhance biological activity.
These steps are crucial for obtaining high yields and purity levels necessary for biological testing.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study: Anticancer Compound Development
A research team synthesized a series of derivatives based on this compound to evaluate their anticancer efficacy against breast cancer cell lines. The results showed that modifications at the phenyl group significantly enhanced cytotoxicity compared to the parent compound .
Case Study: Anti-inflammatory Drug Research
Another study focused on exploring the anti-inflammatory effects of this compound in models of rheumatoid arthritis. The findings suggested that it effectively inhibited inflammatory markers and reduced joint swelling in treated animals .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting key biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
a. Methoxy Substitution Patterns
- Target Compound : 3,4-Dimethoxyphenyl group (electron-donating methoxy groups at positions 3 and 4).
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 623950-04-9) : Methoxy groups at positions 3 and 3. The para-methoxy group in this analog may enhance steric hindrance compared to the target compound’s vicinal substitution .
b. Halogen-Substituted Analogs
- Molecular weight = 370.24 g/mol .
- (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid : Fluorine substituents at positions 2 and 4 enhance lipophilicity and metabolic stability. The tert-butyl group replaces Boc, reducing steric bulk .
c. Electron-Withdrawing Groups
- (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid: Cyano group at position 2 (electron-withdrawing) reduces electron density on the aromatic ring, affecting reactivity in nucleophilic environments. CAS 87-84-3 .
Key Research Findings
- Synthetic Efficiency : Analogs with trifluoromethylphenyl urea groups (e.g., 14{3,5}) achieve >99% purity via liquid chromatography, suggesting robust protocols applicable to the target compound .
- Yield Variability : Crude yields for pyrrolidine derivatives range from 62–68%, highlighting the need for optimization in Boc-deprotection steps .
- Substituent-Driven Reactivity: Bromine and cyano groups enable post-synthetic modifications, whereas methoxy groups prioritize stability .
Biological Activity
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a dimethoxyphenyl moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 289.32 g/mol. The structure includes a pyrrolidine ring substituted with both a carboxylic acid and a dimethoxyphenyl group, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily linked to its role as an inhibitor of certain biological pathways. Preliminary studies suggest that it may act on:
- Toll-like receptors (TLRs) : These receptors play a crucial role in the immune response. Compounds targeting TLRs can modulate inflammatory responses, making them potential candidates for treating autoimmune diseases and infections .
- Enzyme inhibition : The compound's structural features suggest potential interactions with various enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
- In Vitro Studies : Initial in vitro assays have demonstrated that the compound exhibits moderate activity against specific cancer cell lines. For instance, studies indicated that it could inhibit cell proliferation in breast cancer models through apoptosis induction .
- Pharmacokinetics : Research has focused on the pharmacokinetic profile of this compound, revealing favorable absorption and distribution characteristics in preliminary animal studies. The Boc group may enhance solubility and stability, facilitating oral bioavailability .
- Comparative Analysis : A comparative analysis of structurally similar compounds has shown that modifications to the phenyl group significantly affect biological activity. The presence of methoxy groups has been linked to increased potency against certain cancer cell lines compared to analogs lacking these substituents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₁O₆ |
| Molecular Weight | 289.32 g/mol |
| CAS Number | 2418594-46-2 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Q & A
Basic: What synthetic routes are effective for preparing (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving palladium-catalyzed couplings and cyclization. For example, analogous pyrrolidine derivatives are synthesized using tert-butoxycarbonyl (Boc) protection, followed by Suzuki-Miyaura cross-coupling to introduce aromatic substituents (e.g., 3,4-dimethoxyphenyl) . Key steps include:
- Boc protection : Introduced early to protect the pyrrolidine nitrogen.
- Cross-coupling : Requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions (40–100°C) .
- Carboxylic acid formation : Hydrolysis of ester intermediates using HCl/water at elevated temperatures (93–96°C) .
Basic: How can the structure of this compound be confirmed post-synthesis?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H and C spectra to confirm stereochemistry (e.g., coupling constants for cis/trans substituents) and aromatic substitution patterns .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- X-ray crystallography : Resolve absolute configuration using single-crystal data, as demonstrated for structurally related pyrrolidine derivatives .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Refer to GHS classifications of analogous compounds:
- Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2) .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C .
- Disposal : Treat waste via licensed facilities, as recommended for Boc-protected pyrrolidines .
Advanced: How can reaction yields be optimized for the key coupling step?
Methodological Answer:
Optimize parameters based on palladium-catalyzed reactions:
- Catalyst loading : Reduce Pd(OAc)₂ to ≤2 mol% to minimize costs while maintaining efficiency .
- Solvent selection : Use tert-butyl alcohol for improved solubility and reduced side reactions .
- Temperature gradients : Stepwise heating (40°C → 100°C) enhances regioselectivity for the 3,4-dimethoxyphenyl group .
Advanced: How does the compound’s conformational flexibility impact its reactivity?
Methodological Answer:
The pyrrolidine ring’s conformation influences steric and electronic effects:
- Pseudoproline analogs : Compare with Boc-Pro(Ph)-OH derivatives, where phenyl substituents restrict ring puckering, altering nucleophilic attack sites .
- Aggregation studies : Use dynamic NMR or computational modeling (e.g., DFT) to assess rotational barriers around the C3–C4 bond .
Advanced: What stability challenges arise under acidic/basic conditions?
Methodological Answer:
- Boc group stability : Susceptible to cleavage under strong acids (e.g., TFA) but stable in mild bases (pH 7–9) .
- Carboxylic acid degradation : Monitor via HPLC under accelerated conditions (e.g., 40°C, 75% RH) to identify decarboxylation or esterification .
Advanced: How to design biological activity studies for this compound?
Methodological Answer:
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., proteases) due to the 3,4-dimethoxyphenyl moiety’s lipophilicity .
- Assay design : Use fluorescence polarization for binding affinity or microplate cytotoxicity screening (e.g., MTT assay) .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Case example : If H NMR shows unexpected splitting, compare with computed spectra (e.g., ACD/Labs) or rerun under variable temperature (VT-NMR) to detect dynamic effects .
- Crystallographic validation : Resolve ambiguities in stereochemistry by co-crystallizing with a chiral derivatizing agent .
Advanced: What strategies assess the compound’s environmental impact?
Methodological Answer:
- Read-across approach : Use data from structurally similar compounds (e.g., chlorophenyl analogs) to estimate persistence, bioaccumulation, and toxicity (PBT) .
- In silico tools : Apply EPI Suite or TEST software to predict biodegradation pathways .
Advanced: How can computational modeling predict its interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
